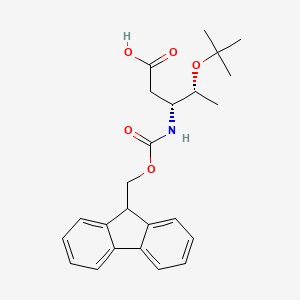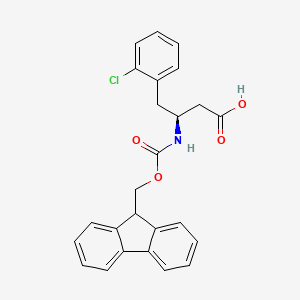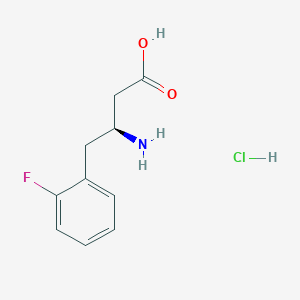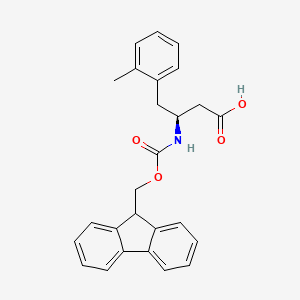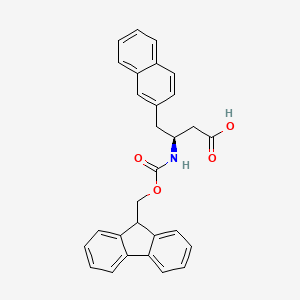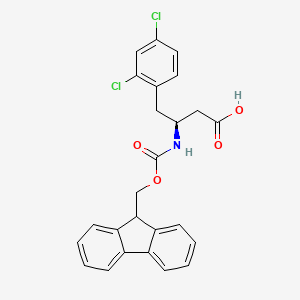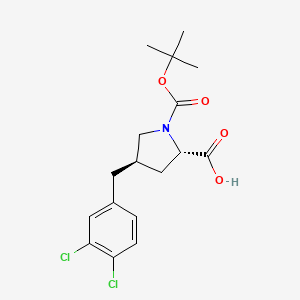
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid
説明
The compound (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative that is of interest due to its potential use in pharmaceutical applications. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structure, and chemical properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related pyrrolidine derivatives involves multi-step processes that may include key intermediates and the use of protecting groups such as tert-butoxycarbonyl (Boc). For example, the synthesis of (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate involves a one-pot process with transformations including debenzylation and ring hydrogenation . Similarly, the synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides starts from (S)-pyroglutamic acid and involves several steps, including acylation and deprotection reactions . These methods could potentially be adapted for the synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring, which can adopt different conformations. For instance, in (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, the pyrrolidine ring adopts an envelope conformation, and the molecule forms intermolecular hydrogen bonds in the crystal . The dihedral angles between the functional groups are also significant, as they can influence the overall shape and reactivity of the molecule. These structural features are important when considering the molecular structure of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid.
Chemical Reactions Analysis
The chemical reactivity of pyrrolidine derivatives can be influenced by the substituents on the ring and the presence of functional groups. For example, the acylation reactions and subsequent deprotection in the synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides demonstrate the reactivity of the amino group and the importance of protecting groups . The choice of coupling reagents is also crucial, as some may lead to side reactions or undesired products. These considerations are relevant when analyzing the chemical reactions that (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of intermolecular hydrogen bonds, as seen in the crystal structure of (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, can affect the compound's melting point and solubility . The stereochemistry of the compound, as well as the nature of the substituents, can also influence its physical properties and its interaction with biological targets. These properties would need to be characterized for (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid to understand its potential as a pharmaceutical agent.
科学的研究の応用
Crystallography and Structural Analysis
- The study of similar compounds, such as "(2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid," reveals insights into the crystal structure and conformational preferences of these molecules. Such analyses are crucial for understanding the physicochemical properties and reactivity of these compounds in various chemical contexts (Jing Yuan et al., 2010).
Influenza Neuraminidase Inhibitors
- Research into pyrrolidine cores, including structures analogous to the query compound, has led to the development of potent inhibitors against influenza neuraminidase. This highlights the potential of such compounds in therapeutic applications, particularly in antiviral drug design (G. T. Wang et al., 2001).
Asymmetric Synthesis and Stereochemistry
- Asymmetric synthesis techniques involving pyrrolidine derivatives demonstrate the utility of these compounds in constructing chiral centers, which is fundamental in the production of stereochemically complex molecules. This has implications for the synthesis of biologically active compounds and pharmaceuticals (C. Xue et al., 2002).
Stereoselectivity in Synthesis
- The stereoselective synthesis of thiazolidine-4-carboxylic acids from pyrrolidine derivatives underscores the importance of these compounds in facilitating reactions that require precise control over stereochemistry. Such capabilities are crucial for the development of molecules with specific biological activities (R. M. Jagtap et al., 2016).
Safety And Hazards
The safety and hazards associated with this compound are not provided in the sources I found.
将来の方向性
The future directions for the research and development of this compound are not provided in the sources I found.
特性
IUPAC Name |
(2S,4R)-4-[(3,4-dichlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21Cl2NO4/c1-17(2,3)24-16(23)20-9-11(8-14(20)15(21)22)6-10-4-5-12(18)13(19)7-10/h4-5,7,11,14H,6,8-9H2,1-3H3,(H,21,22)/t11-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNJIILYVLNZAN-RISCZKNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376036 | |
| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
959582-84-4 | |
| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-[(3,4-dichlorophenyl)methyl]-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959582-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





